2-[3-(propan-2-yl)phenyl]ethan-1-amine
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Overview
Description
2-[3-(propan-2-yl)phenyl]ethan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenyl ring substituted with an isopropyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(propan-2-yl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3-(propan-2-yl)phenylacetonitrile followed by reduction. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the alkylation is carried out in an aprotic solvent like dimethylformamide. The resulting nitrile is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The use of heterogeneous catalysts such as palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(propan-2-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[3-(propan-2-yl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group instead of a phenyl ring.
Phenylethylamine: A simpler structure lacking the isopropyl substitution.
Amphetamine: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-[3-(propan-2-yl)phenyl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1000551-53-0 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(3-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 |
InChI Key |
IIPUIQGPHGDDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCN |
Purity |
95 |
Origin of Product |
United States |
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